5-Amino-4-butyl-1H-pyrazol-3(2H)-one
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Overview
Description
5-Amino-4-butyl-1H-pyrazol-3(2H)-one is a heterocyclic compound that belongs to the pyrazolone family. Pyrazolones are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-butyl-1H-pyrazol-3(2H)-one typically involves the reaction of a butyl-substituted hydrazine with an appropriate diketone or ketoester. The reaction conditions may include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Specific details would depend on the industrial application and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-butyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxides
Reduction: Formation of reduced derivatives
Substitution: Introduction of different functional groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties
Medicine: Investigated for potential therapeutic applications
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Amino-4-butyl-1H-pyrazol-3(2H)-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1H-pyrazol-3(2H)-one
- 5-Methyl-4-amino-1H-pyrazol-3(2H)-one
- 5-Phenyl-4-amino-1H-pyrazol-3(2H)-one
Uniqueness
5-Amino-4-butyl-1H-pyrazol-3(2H)-one is unique due to its butyl substitution, which may confer specific chemical and biological properties
Properties
Molecular Formula |
C7H13N3O |
---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
5-amino-4-butyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C7H13N3O/c1-2-3-4-5-6(8)9-10-7(5)11/h2-4H2,1H3,(H4,8,9,10,11) |
InChI Key |
PSHBMQUBWCYRGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(NNC1=O)N |
Origin of Product |
United States |
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